N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide
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Overview
Description
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a phenoxybutanamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide is a metabolite of Sulfamethoxazole . Sulfamethoxazole is a sulfonamide antibiotic that targets bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (DHPS) .
Mode of Action
This compound, as a metabolite of Sulfamethoxazole, is likely to share the same mode of action. It inhibits the bacterial enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This inhibition interferes with bacterial growth and multiplication .
Biochemical Pathways
The action of this compound affects the folate synthesis pathway in bacteria. By inhibiting the production of dihydrofolic acid, it prevents the synthesis of bacterial DNA, RNA, and proteins, which are necessary for bacterial growth and multiplication .
Pharmacokinetics
As a metabolite of sulfamethoxazole, it may share similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication. By interfering with the synthesis of essential bacterial components, it effectively halts the progression of bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the compound for binding to DHPS, potentially reducing its efficacy . Additionally, the stability and efficacy of the compound can be affected by factors such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenoxybutanamide: The final step involves coupling the sulfonamide intermediate with 4-phenoxybutanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the cyclodehydration step and large-scale coupling reactions under controlled conditions to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide undergoes several types of chemical reactions, including:
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxybutanamide moiety can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: MnO2, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted phenoxybutanamides
Scientific Research Applications
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide: Similar structure but with an acetamide group instead of phenoxybutanamide.
4-Acetylsulfamethoxazole: Contains a sulfonamide group and an oxazole ring but lacks the phenoxybutanamide moiety.
Uniqueness
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide is unique due to the presence of the phenoxybutanamide moiety, which may enhance its biological activity and specificity compared to similar compounds. This structural feature allows for additional interactions with biological targets, potentially leading to improved therapeutic properties.
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-15-14-19(22-28-15)23-29(25,26)18-11-9-16(10-12-18)21-20(24)8-5-13-27-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKYSYYIUGUAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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